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molecular formula C10H15N B3188367 2-methyl-N-(propan-2-yl)aniline CAS No. 2100-43-8

2-methyl-N-(propan-2-yl)aniline

Cat. No. B3188367
M. Wt: 149.23 g/mol
InChI Key: NKVWOHIEVZXVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05068435

Procedure details

The procedure of Example 3 was repeated using the fixed bed catalytic reactor, except that ortho toluidine or rather 2-methyl-aniline was alkylated with propylene in the presence of gamma-alumina. Table 3 below sets forth the reaction conditions and product selectivity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:8])=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH2:9]=[CH:10][CH3:11].[O-2].[O-2].[O-2].[Al+3].[Al+3]>>[CH3:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][CH:10]([CH3:11])[CH3:9] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[O-2].[O-2].[Al+3].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Table 3 below sets forth the reaction conditions and product selectivity

Outcomes

Product
Name
Type
Smiles
CC1=C(NC(C)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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